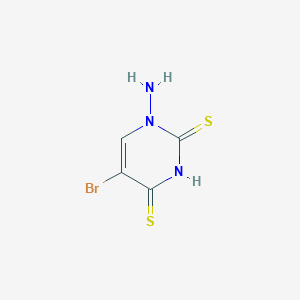
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- typically involves the reaction of a brominated pyrimidine derivative with a thiourea compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidinedithione derivatives.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s ability to form stable complexes with metal ions may also play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-chloro-
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-iodo-
Uniqueness
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
143452-26-0 |
|---|---|
Formule moléculaire |
C4H4BrN3S2 |
Poids moléculaire |
238.1 g/mol |
Nom IUPAC |
1-amino-5-bromopyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H4BrN3S2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
Clé InChI |
ITMSBKQEIFANNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC(=S)N1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


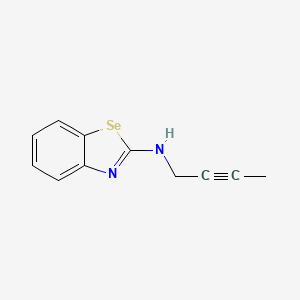

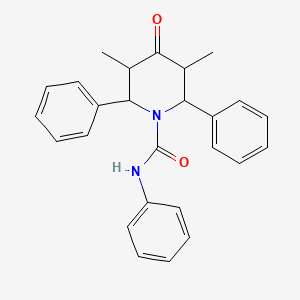
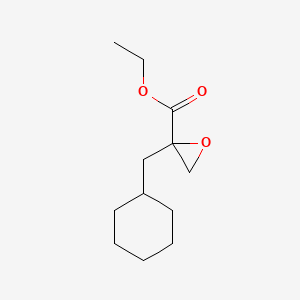

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
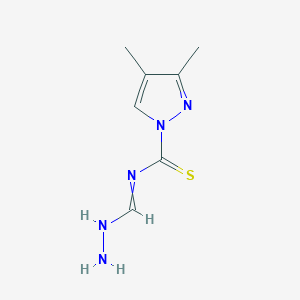
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
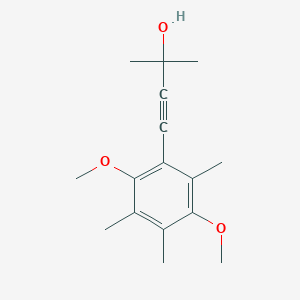
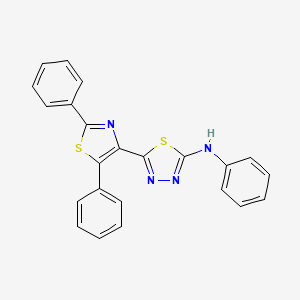
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
